Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate
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Description
Scientific Research Applications
Catalysis and Coupling Reactions
Ethyl 2-oxocyclohexanecarboxylate has been identified as an effective ligand in copper-catalyzed coupling reactions, enabling the synthesis of a range of products including N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions. This showcases its versatility and efficiency in facilitating nucleophilic substitution reactions which are fundamental in organic synthesis (Xin Lv & W. Bao, 2007).
Synthesis of Attractants and Pheromones
Research has demonstrated the enantioselective synthesis of Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, a compound known for its potent attractant properties for the Mediterranean fruit fly. This work underscores the compound's potential in the development of environmentally friendly pest control methods (A. Raw & E. Jang, 2000).
Organic Synthesis and Polymer Chemistry
Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate's oligomerization, catalyzed by horseradish peroxidase in the presence of cyclodextrin, illustrates its role in polymer chemistry. This reaction, conducted at room temperature, results in cross-linked polymers, indicating the compound's utility in creating novel polymer materials (Yan Pang, H. Ritter, & Monir Tabatabai, 2003).
Antimicrobial and Antioxidant Applications
The synthesis of Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate and its subsequent transformation into novel indazole bearing oxadiazole derivatives with antimicrobial properties showcases its applicability in medicinal chemistry. These derivatives have been explored for their antimicrobial activity, providing a pathway for the development of new therapeutic agents (Satish M. Ghelani, Hasmukh R. Khunt, & Y. Naliapara, 2017).
Photochemical Reactions
Ethyl 2-oxo-1-cyclohexanecarboxylate's involvement in photochemical reactions leading to the formation of ω-Substituted Esters further demonstrates its importance in organic chemistry. These reactions offer a pathway to synthesize complex organic molecules with potential applications in various fields, including pharmaceuticals (M. Tokuda, Yoshihiko Watanabe, & M. Itoh, 1978).
Properties
IUPAC Name |
ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O3/c1-2-15-10(14)7-4-3-6(13)5-8(7)9(11)12/h7-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAGCGJBGXPTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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